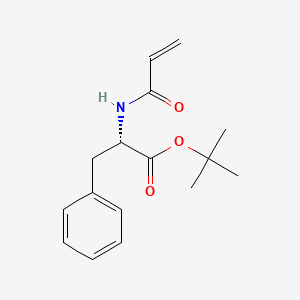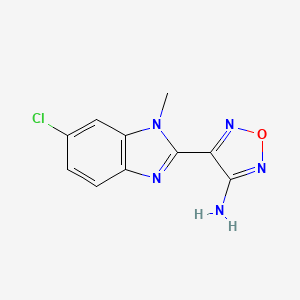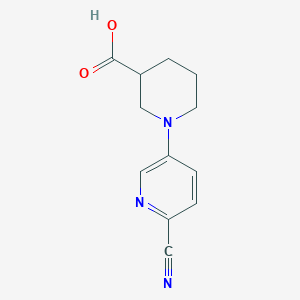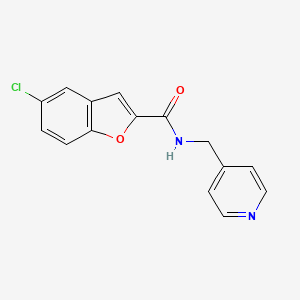
tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its potential use as a fungicide due to its ability to inhibit the growth of certain fungi. In materials science, it has been investigated for its potential use as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as antifungal activity. It has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate is its high yield during synthesis, making it a cost-effective option for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific applications.
Direcciones Futuras
There are many potential future directions for research on tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate. Some possible areas of investigation include further studies on its anti-inflammatory and analgesic effects, as well as its potential use as a fungicide. Additionally, research could focus on optimizing its use in the development of new drugs or materials, as well as investigating its potential as an antioxidant. Overall, the potential applications of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate make it a promising compound for continued research in a variety of fields.
Métodos De Síntesis
Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate can be synthesized using a variety of methods, including the condensation reaction between tert-butyl (S)-3-aminocrotonate and phenylglyoxylic acid. Another method involves the reaction between tert-butyl (S)-3-aminocrotonate and benzoyl isocyanate. The yield of this compound is typically high, making it a cost-effective option for laboratory experiments.
Propiedades
IUPAC Name |
tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-14(18)17-13(15(19)20-16(2,3)4)11-12-9-7-6-8-10-12/h5-10,13H,1,11H2,2-4H3,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLOVOIHFNAGHT-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)




![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)